1D-myo-inositol 3,4-biphosphate(4-)
Description
General Overview of Inositol (B14025) Phosphates as Signaling Molecules
Inositol phosphates are a diverse family of signaling molecules found in all eukaryotic cells, from yeast to mammals. nih.gov They are generated through the phosphorylation of myo-inositol at various positions on its inositol ring, creating a wide range of distinct isomers with specific cellular functions. nih.gov The synthesis and breakdown of these molecules are tightly controlled by a complex network of kinases and phosphatases, enzymes that add or remove phosphate (B84403) groups, respectively. nih.govwikipedia.org This precise regulation allows cells to rapidly and locally alter the concentrations of specific inositol phosphates in response to external stimuli, thereby transmitting signals from the cell surface to the interior. nih.gov These signals, in turn, influence a multitude of cellular activities, including cell growth, proliferation, differentiation, and apoptosis (programmed cell death). mdpi.compatsnap.com
The best-characterized inositol phosphate, inositol 1,4,5-trisphosphate (InsP3), is a well-established second messenger that triggers the release of calcium ions from intracellular stores, a fundamental event in many signaling pathways. physiology.orgnih.gov However, the family of inositol phosphates extends far beyond InsP3, with numerous other phosphorylated forms, including 1D-myo-inositol 3,4-bisphosphate(4-), each with their own unique roles and protein targets. nih.govpnas.org
Significance of Phosphoinositides and Inositol Polyphosphates in Eukaryotic Cells
Phosphoinositides (PIs), though a minor component of cellular membranes, exert a colossal impact on nearly every aspect of a cell's existence. nih.gov These lipids are crucial for defining the identity of organelles, controlling vesicular trafficking, and regulating the activity of numerous membrane-bound proteins such as ion channels and transporters. nih.govescholarship.org The phosphorylation state of the inositol headgroup of PIs can be rapidly altered by kinases and phosphatases, creating a dynamic signaling hub at the membrane surface. escholarship.org
The hydrolysis of a specific phosphoinositide, phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC) gives rise to two critical second messengers: the aforementioned InsP3 and diacylglycerol (DAG). nih.govwikipedia.org While InsP3 diffuses into the cytoplasm to mobilize calcium, DAG remains in the membrane to activate another important signaling protein, protein kinase C. This bifurcation of the signaling pathway allows for a coordinated and multifaceted cellular response.
Beyond their role as precursors to second messengers, phosphoinositides and the broader family of inositol polyphosphates directly interact with a multitude of proteins, influencing their localization and activity. nih.govpnas.org These interactions are often mediated by specific protein domains, such as the Pleckstrin Homology (PH) domain, which recognize and bind to particular inositol phosphate headgroups. nih.gov This intricate network of interactions is essential for processes ranging from immune cell function and chemotaxis to synaptic vesicle exocytosis and recycling in neurons. nih.gov
Focus on 1D-myo-inositol 3,4-bisphosphate(4-) within Inositol Phosphate Signaling
Within the complex landscape of inositol phosphate signaling, 1D-myo-inositol 3,4-bisphosphate(4-) represents a key metabolic intermediate. It is an inositol phosphate oxoanion that is the major species present at a physiological pH of 7.3. nih.gov This compound is formed through the dephosphorylation of other inositol polyphosphates. For instance, studies in rat liver have shown that the dephosphorylation of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) leads to the formation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), which is then further metabolized to produce inositol 3,4-bisphosphate. nih.gov
Biosynthesis of Myo-inositol Precursors
The essential precursor for all inositol-containing compounds, including 1D-myo-inositol 3,4-bisphosphate(4-), is myo-inositol. The de novo synthesis of myo-inositol is a two-step enzymatic process that begins with D-glucose-6-phosphate, a common intermediate in glycolysis.
Role of Inositol Monophosphatase in Myo-inositol Regeneration
The final step in the de novo synthesis of myo-inositol is the dephosphorylation of 1D-myo-inositol 3-phosphate. This hydrolysis reaction is catalyzed by inositol monophosphatase (IMPase) , which removes the phosphate group to yield free myo-inositol. IMPase is not only essential for the de novo pathway but also plays a critical role in regenerating myo-inositol from the breakdown of various inositol phosphates that are produced during cellular signaling events. By catalyzing the final step, IMPase helps maintain the intracellular pool of free myo-inositol, making it available for the synthesis of phosphoinositides and other inositol derivatives.
Table 1: Enzymes in Myo-inositol De Novo Synthesis
| Enzyme | Abbreviation | Substrate | Product | Function |
|---|---|---|---|---|
| myo-inositol-3-phosphate synthase | MIPS | D-glucose-6-phosphate | 1D-myo-inositol 3-phosphate | Rate-limiting step in myo-inositol biosynthesis |
Formation of 1D-myo-inositol 3,4-bisphosphate(4-)
1D-myo-inositol 3,4-bisphosphate(4-), often denoted as Ins(3,4)P2, is generated through two primary pathways involving either the hydrolysis of a membrane lipid or the dephosphorylation of a higher-order soluble inositol phosphate.
From Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2)
The generation of soluble inositol phosphates often occurs through the hydrolysis of their corresponding membrane-bound phosphoinositides by phospholipase C (PLC) enzymes. However, the substrate specificity of PLC isoforms is predominantly directed towards Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) mdpi.comnih.govallenpress.comoup.comresearchgate.netbionity.com. While PtdIns(3,4)P2 is a critical lipid second messenger, there is a lack of substantial evidence demonstrating its direct hydrolysis by PLC to generate 1D-myo-inositol 3,4-bisphosphate(4-). The primary pathways for PtdIns(3,4)P2 formation in the cell membrane are the phosphorylation of Phosphatidylinositol 4-phosphate by Class I phosphoinositide 3-kinases (PI3Ks) and the dephosphorylation of Phosphatidylinositol 3,4,5-trisphosphate by SHIP (SH2-containing inositol 5'-phosphatase) enzymes hmdb.ca. Therefore, the direct formation of soluble Ins(3,4)P2 from its lipid precursor PtdIns(3,4)P2 via PLC is not considered a major metabolic route.
From 1D-myo-inositol 1,3,4-trisphosphate via Inositol Polyphosphate 1-Phosphatase
A well-established pathway for the synthesis of 1D-myo-inositol 3,4-bisphosphate(4-) involves the enzymatic dephosphorylation of 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). This reaction is catalyzed by inositol polyphosphate 1-phosphatase , an enzyme that specifically removes the phosphate group from the 1-position of the inositol ring portlandpress.comnih.gov. This conversion is a key step in the metabolic cascade of inositol phosphates that follows the initial generation of inositol 1,4,5-trisphosphate and its subsequent phosphorylation and dephosphorylation. The activity of this 1-phosphatase directly produces Ins(3,4)P2, contributing to its cellular pool for signaling purposes nih.govox.ac.uk.
Catabolism and Turnover of 1D-myo-inositol 3,4-bisphosphate(4-)
The cellular levels of 1D-myo-inositol 3,4-bisphosphate(4-) are carefully controlled, and its signal is terminated through enzymatic degradation. The primary route for its catabolism is dephosphorylation, which converts it into inositol monophosphates.
The key enzymes responsible for the breakdown of Ins(3,4)P2 are the inositol polyphosphate 4-phosphatases , which include isoforms such as INPP4A and INPP4B nih.govnih.govh1.cowikipedia.org. These enzymes specifically hydrolyze the phosphate group at the 4-position of the inositol ring, converting 1D-myo-inositol 3,4-bisphosphate(4-) into 1D-myo-inositol 3-phosphate nih.govox.ac.uknih.gov. This action terminates the signaling functions of Ins(3,4)P2 nih.gov. The resulting inositol 3-phosphate can then be further dephosphorylated by inositol monophosphatase to regenerate myo-inositol, which can re-enter the biosynthetic pathways. Additionally, inositol 3,4-bisphosphate can also be dephosphorylated by 3-phosphatases to yield inositol 4-monophosphate, which is then converted to myo-inositol nih.gov.
Table 2: Key Enzymes in the Metabolism of 1D-myo-inositol 3,4-bisphosphate(4-)
| Enzyme | Abbreviation | Action | Substrate | Product |
|---|---|---|---|---|
| Inositol polyphosphate 1-phosphatase | - | Formation | 1D-myo-inositol 1,3,4-trisphosphate | 1D-myo-inositol 3,4-bisphosphate(4-) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O12P2-4 |
|---|---|
Molecular Weight |
336.08 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5S,6S)-2,3,4,5-tetrahydroxy-6-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5-,6-/m0/s1 |
InChI Key |
MCKAJXMRULSUKI-CNWJWELYSA-J |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O)O |
Origin of Product |
United States |
Enzymatic Regulation and Molecular Interactions
Inositol (B14025) Polyphosphate 4-Phosphatase Isozymes (INPP4A and INPP4B)
INPP4A and INPP4B are key regulators of phosphoinositide signaling, acting as type I and type II phosphatases, respectively. They terminate signals carried by specific inositol phosphates by removing the phosphate (B84403) group at the 4-position of the inositol ring. pnas.orgfrontiersin.org
Both INPP4A and INPP4B catalyze the hydrolysis of the 4-position phosphate from their substrates. pnas.org Their primary lipid substrate is phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), which they dephosphorylate to generate phosphatidylinositol 3-phosphate (PI(3)P). uniprot.orgoncotarget.comnih.govatlasgeneticsoncology.org This enzymatic action is crucial for terminating PtdIns(3,4)P2-mediated signaling events.
The catalytic activity is conferred by a C-terminal phosphatase domain that features a characteristic C(X)5R active site motif. oncotarget.comnih.gov In INPP4B, the cysteine residue at position 842 is essential for its enzymatic function. oncotarget.comnih.gov In addition to their lipid substrate, both enzymes can also hydrolyze water-soluble inositol phosphates, such as inositol 1,3,4-trisphosphate. uniprot.orgnih.govnih.govuniprot.org INPP4A is noted to be an Mg++ independent enzyme. genecards.org While the primary substrate for both isozymes is PtdIns(3,4)P2, some evidence suggests that INPP4B may also dephosphorylate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). aacrjournals.org The C2 domain of INPP4A plays a regulatory role by participating in substrate binding, and its absence markedly reduces the enzyme's activity toward PtdIns(3,4)P2. nih.gov
| Enzyme | Primary Substrate | Product | Other Known Substrates |
|---|---|---|---|
| INPP4A | Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) | Phosphatidylinositol 3-phosphate (PI(3)P) | Inositol 1,3,4-trisphosphate, Inositol 1,4-bisphosphate uniprot.orgnih.gov |
| INPP4B | Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) | Phosphatidylinositol 3-phosphate (PI(3)P) | Inositol 1,3,4-trisphosphate, Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) nih.govnih.govuniprot.orgaacrjournals.org |
The activity of INPP4 isozymes is subject to regulation. Notably, INPP4B activity is strongly inhibited by inositol hexakisphosphate (InsP6), a highly phosphorylated inositol molecule, suggesting a potential feedback mechanism within the inositol phosphate network. uniprot.org The regulation of INPP4 gene expression is not fully understood, though androgen-driven regulation of INPP4B has been observed in prostate cancer cells, indicating hormonal control in specific cellular contexts. nih.gov Furthermore, the C2 domain of INPP4A is a key regulator of its function, directly influencing its ability to bind its substrate. nih.gov
Despite sharing a primary substrate, INPP4A and INPP4B exhibit significant functional divergence, largely attributed to their distinct tissue expression patterns and specific cellular roles.
Tissue Distribution: INPP4A expression is predominantly localized to the brain and hematopoietic cells. frontiersin.orggenecards.orgnih.gov In contrast, INPP4B has a much broader expression profile, found in high levels in skeletal muscle, heart, brain, pancreas, and the epithelial cells of the breast and prostate. frontiersin.orgatlasgeneticsoncology.orgnih.govfrontiersin.org
Functional Roles: INPP4A is recognized for its critical neuroprotective functions, shielding neurons from excitotoxic cell death. pnas.orgnih.gov Its absence in animal models results in severe neurological defects. nih.gov Conversely, INPP4B is widely implicated as a tumor suppressor in a variety of cancers, including those of the breast, prostate, and ovaries, primarily through its negative regulation of pro-survival signaling pathways. nih.govnih.govpnas.orgnih.govnih.gov However, its role can be context-dependent, as it has been observed to function as an oncogene in melanoma and colon cancer. atlasgeneticsoncology.orgdntb.gov.ua This paradoxical function may be explained by its product, PI(3)P, which can activate alternative growth-promoting pathways like SGK3. oncotarget.comatlasgeneticsoncology.org
Differential Regulation: The expression of the two isoforms can be differentially regulated in response to cellular stress. For instance, in laryngeal cancer cells, INPP4B expression was induced by radiation and certain anticancer drugs, whereas INPP4A expression remained unchanged, pointing to distinct regulatory pathways and functions in stress response. nih.gov
| Feature | INPP4A | INPP4B |
|---|---|---|
| Primary Tissue Expression | Brain, Hematopoietic cells frontiersin.orggenecards.orgnih.gov | Skeletal muscle, Heart, Brain, Pancreas, Breast, Prostate frontiersin.orgatlasgeneticsoncology.orgnih.govfrontiersin.org |
| Primary Cellular Role | Neuroprotection, Negative regulation of phagocytosis pnas.orgnih.govnih.gov | Tumor suppression (context-dependent oncogenic roles also reported) nih.govatlasgeneticsoncology.orgpnas.orgnih.gov |
| Effect on Akt Signaling | Negative regulator pnas.orguniprot.org | Negative regulator (product PI(3)P can activate other pathways like SGK3) oncotarget.comatlasgeneticsoncology.orgnih.gov |
| Known Clinical Relevance | Loss leads to neurological phenotypes nih.gov | Loss associated with aggressive cancers (e.g., basal-like breast cancer) pnas.orgpnas.orgnih.gov |
Interaction with Kinases and Phosphatases in Phosphoinositide Network
The function of 1D-myo-inositol 3,4-bisphosphate and its regulating enzymes, INPP4A and INPP4B, is intrinsically linked to the broader phosphoinositide network, which is governed by the interplay of various kinases and phosphatases.
The PI3K signaling pathway is initiated by the production of PtdIns(3,4,5)P3 at the cell membrane. pnas.orgnih.gov This molecule is then acted upon by SH2-domain containing inositol 5-phosphatases (SHIP1 and SHIP2), which remove the 5-position phosphate to generate PtdIns(3,4)P2. frontiersin.orgnih.govmdpi.com This product, PtdIns(3,4)P2, is the direct substrate for INPP4A and INPP4B. frontiersin.orgnih.gov This establishes a clear enzymatic cascade: PI3K generates PtdIns(3,4,5)P3, SHIPs convert it to PtdIns(3,4)P2, and INPP4s hydrolyze PtdIns(3,4)P2 to PI(3)P. nih.gov This positions INPP4 enzymes as crucial downstream terminators of signals initiated by PI3K and propagated by PtdIns(3,4)P2.
The PI3K-AKT/PKB signaling pathway is a central regulator of cell survival, proliferation, and growth. Full activation of its central kinase, Akt (also known as PKB), requires the presence of both PtdIns(3,4,5)P3 and PtdIns(3,4)P2, which recruit Akt to the plasma membrane through its pleckstrin homology (PH) domain. pnas.orgoncotarget.com
By hydrolyzing PtdIns(3,4)P2, both INPP4A and INPP4B act as negative regulators of the PI3K-AKT pathway. uniprot.orgnih.govpnas.orgnih.gov Experimental knockdown of INPP4B expression leads to a significant increase in Akt activation, while its overexpression has the opposite effect. pnas.orgnih.govnih.govresearchgate.net The loss of INPP4B is a frequent event in several aggressive cancers, such as basal-like breast cancer, and is often found in conjunction with the loss of PTEN, another critical tumor suppressor in the PI3K pathway. pnas.orgpnas.orgnih.gov The combined loss of these two phosphatases results in sustained hyperactivation of AKT signaling, thereby promoting tumor growth and proliferation. pnas.orgpnas.org While INPP4A also functions to suppress Akt, its role as a tumor suppressor in humans is less established compared to INPP4B. pnas.orgnih.gov
Inhibition of Phosphatidylinositol 3-Kinase by Related Inositol Phosphate Analogues
Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and motility. nih.gov The dysregulation of the PI3K signaling pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention. nih.gov The products of Class I PI3K activity, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃) and phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P₂), are crucial second messengers that recruit and activate downstream effector proteins, most notably the serine/threonine kinase Akt. nih.gov
Given the structural similarity between soluble inositol phosphates and the headgroups of phosphoinositides, various inositol phosphate analogues have been investigated as potential inhibitors of PI3K and its downstream signaling pathways. These analogues can act by competing with the natural lipid substrates of PI3K or by targeting the pleckstrin homology (PH) domains of downstream effectors like Akt and phosphoinositide-dependent kinase 1 (PDK1), thereby preventing their recruitment to the cell membrane and subsequent activation.
Several studies have demonstrated the inhibitory potential of inositol phosphate analogues on PI3K-dependent signaling. For instance, synthetic analogues of inositol phosphates have been shown to inhibit the growth of cancer cells by interfering with the PI3K/Akt pathway. The following table summarizes the inhibitory activities of some representative inositol phosphate analogues against key kinases in the PI3K pathway.
| Inositol Phosphate Analogue | Target Kinase | IC₅₀ (nM) | Cell Line/System | Reference |
|---|---|---|---|---|
| 5PCP-IP₅ | Akt phosphorylation | 129 | In vitro | researchgate.net |
| 1PCP-IP₅ | Akt phosphorylation | 105 | In vitro | researchgate.net |
| 5-IP₇ | PDK1-mediated Akt phosphorylation | ~20–200 | In vitro | researchgate.net |
These findings underscore the potential of developing inositol phosphate-based compounds as therapeutic agents to target the PI3K signaling pathway in diseases like cancer.
Other Modulatory Enzymes and Their Impact on Metabolism
The metabolic fate of 1D-myo-inositol 3,4-bisphosphate(4-) is governed by the action of specific phosphatases that hydrolyze it to less phosphorylated forms, thereby playing a crucial role in terminating its signaling functions.
One of the key enzymes involved in the degradation of inositol bisphosphates is inositol polyphosphate 4-phosphatase . Research has shown that a purified preparation of this enzyme from rat brain can hydrolyze inositol 3,4-bisphosphate to inositol 3-phosphate. nih.gov This enzyme also acts on phosphatidylinositol 3,4-bisphosphate, converting it to phosphatidylinositol 3-phosphate, highlighting its dual specificity for both soluble inositol phosphates and their lipid counterparts. nih.gov The activity of this phosphatase is critical for regulating the levels of PtdIns(3,4)P₂, a distinct signaling molecule in the PI3K pathway. nih.gov
Roles in Cellular Signaling and Processes
Integration within the Phosphatidylinositol Signaling System
The phosphatidylinositol (PI) signaling system is a cornerstone of cellular signal transduction, converting extracellular stimuli into intracellular responses. This system relies on the phosphorylation and dephosphorylation of phosphatidylinositol at the plasma membrane to generate a variety of phosphoinositides and soluble inositol (B14025) phosphates, each with specific downstream targets and functions.
While inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is the most well-characterized inositol phosphate (B84403) second messenger, known for its role in mobilizing intracellular calcium, other inositol phosphates, including Ins(3,4)P2, also possess signaling capabilities. wikipedia.orgnih.govyoutube.comnih.govdrugbank.comyoutube.com Ins(3,4)P2 is generated through the metabolism of other inositol phosphates. nih.gov Specifically, it can be formed from the dephosphorylation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov Although not as potent as Ins(1,4,5)P3 in releasing calcium, the dynamic regulation of Ins(3,4)P2 levels suggests its participation in specific signaling events.
The generation and degradation of these molecules are tightly controlled, allowing for precise spatial and temporal signaling. The transient nature of these second messengers is critical for their function, enabling cells to respond rapidly to external cues and to terminate the signal once the stimulus is removed.
Phosphoinositide homeostasis, the maintenance of a stable balance of different phosphoinositide species, is crucial for normal cellular function. Ins(3,4)P2 plays a role in this delicate equilibrium. Its formation and subsequent metabolism are part of the complex network of enzymatic reactions that regulate the levels of various inositol phosphates and phosphoinositides. wikipedia.org The interconversion between different inositol phosphates ensures that the appropriate signaling molecules are available when needed and that their levels are kept in check to prevent aberrant signaling. Disruptions in this homeostasis have been linked to various pathological conditions. nih.gov
Modulation of Downstream Signaling Pathways
A key aspect of Ins(3,4)P2's function lies in its ability to modulate critical downstream signaling pathways, thereby influencing a range of cellular activities from growth and proliferation to survival and metabolism.
The phosphatidylinositol 3-kinase (PI3K)/AKT (also known as protein kinase B or PKB) signaling pathway is a central regulator of cell growth, survival, and proliferation. mdpi.com This pathway is often hyperactivated in cancer. mdpi.com Emerging evidence suggests that certain inositol polyphosphates can act as antagonists to this pathway. nih.govaacrjournals.org While much of the research has focused on more highly phosphorylated inositols like inositol pentakisphosphate (InsP5), the metabolic relationship between these molecules and Ins(3,4)P2 suggests a potential indirect role in modulating PI3K-AKT signaling. nih.govaacrjournals.orgnih.govdntb.gov.ua The PI3K pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) to produce phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), which then recruits and activates AKT. mdpi.com Some inositol phosphates can interfere with this process, thereby dampening the pro-survival and pro-growth signals transmitted by the pathway.
| Key Components of the PI3K-AKT/PKB Signaling Pathway | Function |
| PI3K (Phosphatidylinositol 3-kinase) | Catalyzes the phosphorylation of PtdIns(4,5)P2 to PtdIns(3,4,5)P3. mdpi.com |
| PtdIns(3,4,5)P3 (Phosphatidylinositol 3,4,5-trisphosphate) | A lipid second messenger that recruits AKT to the plasma membrane. mdpi.com |
| AKT (Protein Kinase B) | A serine/threonine kinase that phosphorylates numerous downstream targets to promote cell growth, survival, and proliferation. mdpi.com |
| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that dephosphorylates PtdIns(3,4,5)P3, thus antagonizing the PI3K-AKT pathway. |
The PI3K-AKT pathway is a major conduit for signals originating from growth factor receptors and nutrient availability sensors. nih.govnih.gov By modulating this pathway, inositol phosphates can influence the cellular response to these critical environmental cues. For instance, the regulation of AKT activity by inositol phosphates can impact nutrient uptake and metabolism, as well as the cellular decisions to grow and divide in response to growth factors. nih.govnih.gov The spatial and temporal control of phosphoinositide metabolism, including the generation of Ins(3,4)P2, is crucial for the proper integration of these signals. nih.gov
Involvement in Specific Cellular Functions
The influence of 1D-myo-inositol 3,4-bisphosphate(4-) and its related inositol phosphates extends to a variety of specific cellular processes, highlighting the pleiotropic nature of this signaling network.
Further research is needed to fully delineate the specific functions of 1D-myo-inositol 3,4-bisphosphate(4-). However, its integration within the phosphatidylinositol signaling system and its potential to modulate the critical PI3K-AKT pathway underscore its importance as a component of the complex intracellular signaling machinery that governs cellular life.
Cell Cycle Progression and Cell Survival Modulation
The progression of a cell through its life cycle is a tightly regulated process, and Ins(3,4)P2 has been implicated as a key player in this control. The activation of phosphoinositide 3-kinases (PI3Ks), which can lead to the production of Ins(3,4)P2, has been shown to be sufficient to prompt quiescent cells to enter the S phase of the cell cycle. nih.gov This is achieved through the activation of critical cell cycle engines, namely cyclin-dependent kinase 4 (Cdk4) and Cdk2, which are essential for the G1 to S phase transition and the initiation of DNA synthesis. nih.gov
However, the influence of the pathway leading to Ins(3,4)P2 is not a simple "on" switch for proliferation. While its activation can initiate the cell cycle, prolonged stimulation in the absence of other necessary signals can lead to apoptosis, or programmed cell death. nih.gov This dual role underscores the nuanced control exerted by phosphoinositide signaling in determining a cell's fate—either to divide or to self-destruct. The PI3K/PKB (Akt) pathway, in which Ins(3,4)P2 is a key intermediate, positively influences G1/S progression by regulating proteins like cyclin D1 and p27Kip1. tandfonline.com
Table 1: Key Research Findings on Ins(3,4)P2 in Cell Cycle and Survival
| Cellular Process | Key Finding | Associated Molecules | Reference(s) |
| Cell Cycle Entry | Activation of the PI3K pathway, leading to Ins(3,4)P2 production, is sufficient to drive quiescent cells into the S phase. | Cyclin D-Cdk4, Cyclin E-Cdk2 | nih.gov |
| Cell Survival | Prolonged activation of the PI3K pathway without other survival signals can induce apoptosis. | - | nih.gov |
| G1/S Progression | The PI3K/PKB (Akt) pathway, involving Ins(3,4)P2, promotes G1/S transition. | Cyclin D1, p27Kip1 | tandfonline.com |
Neuronal Dynamics and Synaptic Regulation (e.g., NMDARs)
The nervous system relies on rapid and precise signaling, and phosphoinositides, including the pathway that generates Ins(3,4)P2, are integral to this process. While direct studies on Ins(3,4)P2's specific role with N-methyl-D-aspartate receptors (NMDARs) are emerging, the broader context of phosphoinositide signaling in neurons is well-established. For instance, hippocampal neurons maintain a large pool of phosphatidylinositol 4-phosphate (PtdIns(4)P), a precursor in the synthesis pathway, allowing for faster resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a related and crucial signaling lipid. nih.gov This rapid turnover is essential for maintaining neuronal excitability and synaptic transmission. nih.gov
The metabolism of inositol phosphates is a key aspect of neuronal function. For example, inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a well-known second messenger, mobilizes calcium from intracellular stores by binding to its receptors, which are abundant in the cerebellum. nih.gov The metabolic pathways that interconvert these inositol phosphates, including the formation of Ins(3,4)P2, are critical for terminating signals and recycling inositol for subsequent signaling events. nih.gov The precise regulation of these lipids at the synapse is thought to be crucial for synaptic plasticity, the cellular basis of learning and memory.
Membrane Trafficking and Endocytosis (e.g., Macropinocytosis, Clathrin-mediated Endocytosis)
Ins(3,4)P2 is a pivotal regulator of the dynamic processes of membrane trafficking and endocytosis, ensuring the proper internalization of extracellular material and the recycling of cellular components.
Macropinocytosis: This form of "cell drinking" involves the formation of large vesicles to engulf extracellular fluid and solutes. The process is characterized by a sequential and transient appearance of phosphoinositides, with Ins(3,4)P2 playing a crucial role. pnas.orgnih.gov It is generated from the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) by the 5-phosphatase SHIP2, an event necessary for the progression of macropinocytosis. pnas.orgnih.gov The subsequent dephosphorylation of Ins(3,4)P2 is also essential for the completion of this process. pnas.org Ins(3,4)P2, along with PtdIns(3,4,5)P3, regulates the early stages of macropinosome formation, including cell surface ruffling and the closure of circular ruffles into macropinosomes. nih.govnih.gov
Clathrin-mediated Endocytosis: This is a receptor-mediated process for the uptake of specific molecules. A programmed series of phosphoinositide conversions accompanies the clathrin assembly-disassembly cycle. nih.gov Following the scission of a clathrin-coated vesicle from the plasma membrane, there is an accumulation of Ins(3,4)P2. nih.gov This accumulation serves as a molecular signal that scission is complete and may trigger the recruitment of Rab5 GTPases, which are key regulators of early endosome fusion. nih.gov The synthesis of Ins(3,4)P2 at clathrin-coated pits is spatially segregated from its breakdown, which occurs at endosomes, coupling endocytic trafficking to cellular signaling pathways. nih.gov
Table 2: Role of Ins(3,4)P2 in Membrane Trafficking
| Process | Specific Role of Ins(3,4)P2 | Key Interacting Molecules | Reference(s) |
| Macropinocytosis | Regulates early stages of macropinosome formation (ruffling and closure). | SHIP2 | pnas.orgnih.govnih.gov |
| Clathrin-mediated Endocytosis | Accumulates on newly formed vesicles, signaling scission completion and recruiting Rab5. | PI3K-C2α, INPP4A | nih.govnih.gov |
| Integrin Trafficking | Promotes endocytosis of integrin receptors at invadopodia, facilitating invasive cell migration. | SNX9, SHIP2 | nih.govexlibrisgroup.comnih.gov |
Furthermore, Ins(3,4)P2 is instrumental in the endocytosis of integrin receptors at specialized structures called invadopodia, which are involved in invasive cell migration. nih.govexlibrisgroup.comnih.gov The local production of Ins(3,4)P2 promotes the formation of membrane buds and tubes in a process dependent on proteins like SNX9, ultimately leading to the internalization and recycling of integrins. nih.govnih.gov
Cytoskeletal Dynamics and Cell Migration (e.g., Lamellipodin Recruitment)
The ability of a cell to move and change shape is dependent on the dynamic remodeling of its actin cytoskeleton. Ins(3,4)P2 has emerged as a key regulator of these processes, particularly at the leading edge of migrating cells. frontiersin.org One of its critical functions is the recruitment of the protein lamellipodin (Lpd) to the plasma membrane. rupress.orgnih.govbiorxiv.org Lamellipodin, in turn, recruits Ena/VASP proteins, which are crucial for the elongation of actin filaments and the formation of lamellipodia, the thin, sheet-like protrusions that drive cell movement. rupress.orgnih.govscite.ai
This Ins(3,4)P2-Lpd-VASP pathway is not only central to cell migration but also to phagocytosis, the process by which cells engulf large particles. rupress.orgnih.govbiorxiv.orgh1.co During phagocytosis, a localized pool of Ins(3,4)P2 is generated at the site of particle engagement, leading to the recruitment of Lpd and VASP to the nascent phagosome. rupress.orgnih.govbiorxiv.org This coordinated action orchestrates the actin polymerization required for the extension of pseudopods to engulf the target. Depletion of Ins(3,4)P2 or silencing of Lpd disrupts this process, resulting in aberrant pseudopodia and failed phagocytosis. rupress.orgnih.govbiorxiv.org
The influence of Ins(3,4)P2 extends to the regulation of focal adhesions, which are protein complexes that connect the cytoskeleton to the extracellular matrix. The generation of Ins(3,4)P2 by the phosphatase SHIP2 is important for the dynamics of these adhesions, and its downstream effector Lpd plays a role in this regulation, impacting cell invasion and metastasis in cancer cells. nih.gov
Intracellular Calcium Ion Homeostasis (indirectly via related inositol phosphates)
While 1D-myo-inositol 3,4-bisphosphate(4-) does not directly trigger the release of intracellular calcium (Ca2+), its metabolic relatives are central to Ca2+ homeostasis. The intracellular concentration of Ca2+ is kept very low in the cytosol compared to the extracellular environment and internal stores like the endoplasmic reticulum (ER). nih.govopen.edu This steep concentration gradient allows for rapid and localized increases in cytosolic Ca2+ to act as a second messenger in a vast array of cellular processes. open.edunih.gov
The most well-known inositol phosphate involved in Ca2+ signaling is inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.govnih.gov Generated from the cleavage of PtdIns(4,5)P2, Ins(1,4,5)P3 binds to specific receptors on the ER, causing the release of stored Ca2+ into the cytosol. nih.govopen.edunih.gov The metabolic pathway that leads to the formation of Ins(3,4)P2 involves the phosphorylation and dephosphorylation of other inositol phosphates, including the precursor to Ins(1,4,5)P3. Therefore, the enzymes that regulate the levels of Ins(3,4)P2 are part of a larger network that indirectly influences the availability of Ins(1,4,5)P3 and thus, intracellular Ca2+ signaling. For example, the accumulation of PtdIns(3,4,5)P3 or PtdIns(3,4)P2 at the phagocytic cup is required for both the completion of phagocytosis and the associated Ca2+ signal. biologists.com This highlights the interconnectedness of phosphoinositide signaling in orchestrating complex cellular events that involve changes in intracellular calcium.
Interacting Proteins and Effector Mechanisms
Identification of 1D-myo-inositol 3,4-bisphosphate(4-)-Binding Proteins
The primary mechanism by which proteins recognize and bind to PtdIns(3,4)P2 is through specialized lipid-binding modules, most notably the Pleckstrin Homology (PH) domain. wikipedia.org The generation of PtdIns(3,4)P2 at the plasma membrane creates docking sites for these proteins, initiating their recruitment and subsequent involvement in signaling cascades. wikipedia.org
A number of proteins containing PH domains have been identified as specific binders of PtdIns(3,4)P2. This interaction is a critical event that localizes these proteins to the membrane, enabling them to participate in signal transduction. wikipedia.orgnih.gov While many proteins contain PH domains, only a subset exhibits high-affinity and specific binding to phosphoinositides like PtdIns(3,4)P2. nih.govcapes.gov.br
Tandem PH domain-containing proteins 1 and 2 (TAPP1 and TAPP2): These adaptor proteins are among the most specific effectors for PtdIns(3,4)P2. nih.govnih.gov They each possess two PH domains, with the C-terminal PH domain being necessary and sufficient for the specific binding to PtdIns(3,4)P2 and subsequent recruitment to the plasma membrane. nih.govresearchgate.net This interaction is essential for their role in regulating processes like B-cell activation and insulin (B600854) signaling. nih.govnih.gov
Akt/Protein Kinase B (Akt/PKB): Akt/PKB is a crucial serine/threonine kinase that acts as a central node in pathways controlling cell survival, growth, and metabolism. nih.govnih.gov The PH domain of Akt binds to both PtdIns(3,4,5)P3 (PIP3) and PtdIns(3,4)P2. wikipedia.orgnih.govnih.gov This binding recruits Akt to the plasma membrane, a prerequisite for its full activation by other kinases. wikipedia.org While historically linked more strongly to PIP3, evidence confirms that PtdIns(3,4)P2 plays a significant, and in some contexts independent, role in activating Akt. wikipedia.orgnih.gov
Lamellipodin (RAPH1): This protein is another characterized effector that specifically binds to PtdIns(3,4)P2. nih.gov Its recruitment is implicated in the regulation of the cytoskeleton and cell migration.
Table 1: Key 1D-myo-inositol 3,4-bisphosphate(4-)-Binding Proteins
| Protein | Domain Architecture | Function | Key Cellular Roles |
|---|---|---|---|
| TAPP1 | Tandem PH domains | Adaptor protein, specific PtdIns(3,4)P2 effector | Negative regulation of B-cell signaling, insulin sensitivity nih.govnih.gov |
| TAPP2 | Tandem PH domains | Adaptor protein, specific PtdIns(3,4)P2 effector | Negative regulation of B-cell signaling, insulin sensitivity nih.govnih.gov |
| Akt/PKB | PH domain, Kinase domain | Serine/threonine kinase | Cell survival, proliferation, metabolism nih.govnih.gov |
| Lamellipodin | PH domain, Ras-associating domain | Cytoskeletal organization | Cell migration nih.gov |
The ability of effector proteins to distinguish between different phosphoinositide species is critical for the fidelity of cellular signaling. The specificity of PH domains for particular phosphoinositides is determined by the unique arrangement of phosphate (B84403) groups on the inositol (B14025) ring, which creates a distinct electrostatic and structural surface for recognition. nih.govnih.gov
PH domains that bind with high affinity and specificity typically recognize headgroups containing a pair of adjacent phosphate groups. nih.gov For instance, the PH domains of TAPP1 and TAPP2 are highly selective for PtdIns(3,4)P2, showing minimal interaction with other phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). nih.govresearchgate.net This specificity is conferred by the precise positioning of amino acid residues within the binding pocket that form salt bridges and hydrogen bonds with the 3- and 4-position phosphates of the inositol ring. nih.gov
In contrast, the PH domain of phospholipase C-delta (PLC-δ) binds specifically to PtdIns(4,5)P2, recognizing the 4,5-bisphosphate arrangement. nih.govnih.gov The PH domain of Akt/PKB displays a broader specificity, binding with high affinity to both PtdIns(3,4,5)P3 and PtdIns(3,4)P2. wikipedia.orgnih.gov This dual recognition allows Akt/PKB to be activated by different upstream signals that lead to the production of either lipid messenger. The relative contribution of PtdIns(3,4)P2 versus PtdIns(3,4,5)P3 in recruiting and activating Akt can vary depending on the cell type and stimulus. nih.govnih.gov
Table 2: Binding Specificity of Select PH Domains
| PH Domain-Containing Protein | Primary Ligand(s) | Notes |
|---|---|---|
| TAPP1 / TAPP2 | PtdIns(3,4)P2 | Highly specific binding via C-terminal PH domain. nih.govresearchgate.net |
| Akt/PKB | PtdIns(3,4,5)P3, PtdIns(3,4)P2 | Binds both lipids with high affinity, leading to membrane recruitment. wikipedia.orgnih.gov |
| PLC-δ | PtdIns(4,5)P2 | Binds specifically to the 4,5-bisphosphate headgroup. nih.govnih.gov |
| Lamellipodin | PtdIns(3,4)P2 | Characterized as a specific PtdIns(3,4)P2 effector. nih.gov |
Mechanisms of Effector Protein Recruitment and Activation
The generation of PtdIns(3,4)P2 by Class I phosphoinositide 3-kinases (PI3Ks) and SHIP phosphatases at the inner leaflet of the plasma membrane serves as a signal for the recruitment of cytosolic effector proteins. wikipedia.orgnih.gov This process is a classic example of signal-dependent protein translocation.
The mechanism involves the following steps:
Generation of PtdIns(3,4)P2: Upon cellular stimulation (e.g., by growth factors or antigen receptors), PI3K is activated and produces PtdIns(3,4,5)P3. Subsequently, SHIP phosphatases can dephosphorylate PtdIns(3,4,5)P3 at the 5' position to generate PtdIns(3,4)P2. wikipedia.org
Membrane Docking: The newly synthesized PtdIns(3,4)P2 acts as a high-affinity docking site on the membrane.
Effector Recruitment: Proteins containing PtdIns(3,4)P2-specific PH domains, such as TAPP1/2 and Akt, are recruited from the cytosol to the membrane by binding to this lipid. nih.govresearchgate.net Studies using live-cell imaging show that this recruitment is a direct consequence of PI3K activity. researchgate.net For TAPP1 and TAPP2 in B-cells, this recruitment is a sustained response that directs them to F-actin-rich membrane ruffles. researchgate.net
Activation and Downstream Signaling: Membrane localization brings effector proteins into close proximity with other signaling molecules, leading to their activation. For Akt/PKB, membrane recruitment is essential for its phosphorylation and activation by upstream kinases like PDK1. wikipedia.org For adaptor proteins like TAPP1/2, recruitment allows them to assemble larger signaling complexes at the membrane, thereby orchestrating downstream cellular responses. nih.gov
Impact on Protein Function and Cellular Events
The recruitment and activation of effector proteins by 1D-myo-inositol 3,4-bisphosphate(4-) have profound impacts on a wide range of cellular functions, demonstrating that PtdIns(3,4)P2 directs a distinct and critical branch of PI3K signaling. nih.gov
Key cellular events influenced by PtdIns(3,4)P2 signaling include:
Regulation of B-cell Activation: The interaction between TAPP proteins and PtdIns(3,4)P2 is crucial for establishing a negative feedback loop in B-cell receptor (BCR) signaling. nih.gov Mice with mutations in TAPP1/2 that prevent PtdIns(3,4)P2 binding exhibit hyper-responsive B-cells and develop autoimmune manifestations, indicating that this interaction is vital for maintaining immune tolerance. nih.gov
Insulin Signaling and Glucose Metabolism: TAPP1 and TAPP2 function as negative regulators of the insulin signaling pathway. nih.gov Their binding to PtdIns(3,4)P2 attenuates PI3K and Akt activity. Consequently, mice unable to form this TAPP-PtdIns(3,4)P2 complex show enhanced insulin sensitivity and glucose uptake. nih.gov
Cell Migration and Cytoskeletal Dynamics: PtdIns(3,4)P2 signaling is implicated in the control of cell migration. nih.gov The recruitment of effectors like Lamellipodin and the accumulation of TAPP proteins in F-actin-rich membrane ruffles suggest a direct role in orchestrating the cytoskeletal rearrangements necessary for cell movement. nih.govresearchgate.net
Endocytosis and Neuronal Dynamics: Accumulating evidence points to a role for the PtdIns(3,4)P2 signaling axis in regulating endocytic trafficking and neuronal functions, highlighting the diverse influence of this lipid second messenger. nih.gov
Table 3: Cellular Consequences of 1D-myo-inositol 3,4-bisphosphate(4-) Signaling
| Cellular Process | Key Effector(s) | Outcome of Interaction |
|---|---|---|
| B-Cell Signaling | TAPP1, TAPP2 | Feedback inhibition of BCR signaling, control of autoreactive B-cells. nih.gov |
| Insulin Sensitivity | TAPP1, TAPP2, Akt/PKB | Negative regulation of insulin signaling pathway, impacting glucose uptake. nih.govnih.gov |
| Cell Migration | Lamellipodin, TAPP1/2 | Regulation of cytoskeletal organization and cell motility. nih.govresearchgate.net |
| Cell Survival & Proliferation | Akt/PKB | Promotion of cell survival and growth via activation of the Akt pathway. nih.govnih.gov |
| Endocytosis | Multiple Effectors | Regulation of vesicle trafficking. nih.gov |
Research Methodologies and Experimental Approaches Applied to 1d Myo Inositol 3,4 Bisphosphate 4 Research
Biochemical Assays for Enzyme Activity and Substrate Specificity
Understanding the regulation of 1D-myo-inositol 3,4-bisphosphate(4-) levels necessitates the characterization of the enzymes that synthesize and degrade it. Biochemical assays are fundamental to determining the activity and substrate specificity of the relevant kinases and phosphatases.
Typically, these assays involve incubating a purified or partially purified enzyme with its substrate, which can be radioactively labeled or unlabeled. The reaction products are then separated and quantified. For instance, the dephosphorylation of 1D-myo-inositol 1,4-bisphosphate by a cytosolic phosphatase from rat liver has been studied, revealing a high affinity of the enzyme for its substrate with a Km of approximately 17 µM. nih.govmetabolomicsworkbench.org Similarly, a specific 1-phosphatase acting on myo-inositol (1,4)-bisphosphate was purified from rat liver and shown to have a high affinity with a Km of 0.9 µM. nih.gov
To determine substrate specificity, various inositol (B14025) phosphate (B84403) isomers are tested as potential substrates for a given enzyme. nih.gov The relative rates of product formation reveal the enzyme's preference. For example, studies on protein-tyrosine phosphatase-like inositol polyphosphatases have utilized structural and kinetic analyses to understand their ordered pathway of dephosphorylation. thermofisher.com
Common analytical techniques for separating and quantifying inositol phosphates in these assays include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating different inositol phosphate isomers. nih.gov
Anion-exchange chromatography: This method separates molecules based on their net negative charge, which is ideal for the highly charged inositol phosphates. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to measure the mass of inositol phosphates after dephosphorylation and derivatization. mdpi.com
Table 1: Examples of Biochemical Assays for Inositol Phosphate-Metabolizing Enzymes
| Enzyme Type | Assay Principle | Detection Method | Key Parameters Determined |
| Inositol Polyphosphate Phosphatase | Measures the release of inorganic phosphate or the formation of a dephosphorylated inositol phosphate product. | Colorimetric assays for phosphate, HPLC, or radiometric detection of labeled products. | K_m, V_max, specific activity, substrate specificity. |
| Inositol Phosphate Kinase | Measures the transfer of a phosphate group from ATP to an inositol phosphate substrate. | Radiometric assays using [γ-³²P]ATP, followed by separation of the phosphorylated product. | K_m, V_max, specific activity, substrate specificity. |
Molecular Biology Techniques for Gene Manipulation
To understand the physiological roles of the enzymes that metabolize 1D-myo-inositol 3,4-bisphosphate(4-), researchers employ molecular biology techniques to manipulate the genes encoding these proteins.
cDNA Cloning: The first step is often the isolation and cloning of the complementary DNA (cDNA) that codes for a specific kinase or phosphatase. For example, cDNAs for human and rat brain myo-inositol monophosphatase have been cloned, which allows for the expression and characterization of the recombinant enzyme. wikipedia.org Similarly, the cDNA for human myo-inositol 1-phosphate synthase, a key enzyme in the de novo synthesis of inositol, has been cloned and its expression analyzed in various tissues. nih.govnih.gov
Genome Engineering: Modern genome engineering technologies, such as CRISPR-Cas9, offer powerful tools to precisely modify the genes involved in inositol phosphate metabolism in cell lines and model organisms. This allows for the creation of knockout models (to study loss-of-function) or knock-in models (to introduce specific mutations). These genetic manipulations are crucial for understanding the specific roles of inositol phosphate pathways in cellular processes and have been proposed as a strategy to enhance phosphate homeostasis in crops. acs.org
Cellular Imaging Techniques
Visualizing the subcellular localization and dynamics of molecules involved in 1D-myo-inositol 3,4-bisphosphate(4-) signaling is key to understanding their function in a cellular context.
Live Cell Imaging: The development of fluorescent protein biosensors has revolutionized the study of inositol phosphates. These biosensors are typically fusion proteins consisting of a fluorescent protein (like GFP) and a protein domain that specifically binds to a particular inositol phosphate. While specific probes for 1D-myo-inositol 3,4-bisphosphate are not as widely available as those for other phosphoinositides, the principles of live-cell imaging are applicable. nih.govresearchgate.net These probes allow for the real-time visualization of changes in the concentration and localization of inositol phosphates in response to cellular stimuli. nih.govresearchgate.net
Subcellular Localization Studies: Determining the location of the enzymes that metabolize 1D-myo-inositol 3,4-bisphosphate(4-) provides clues about where this signaling molecule exerts its effects. Techniques such as immunofluorescence microscopy, using antibodies against the specific enzymes, and the expression of tagged recombinant proteins are used to map their subcellular distribution. For instance, studies in human platelets have shown that the phosphatase that hydrolyzes inositol 1,4-bisphosphate is cytosolic, while the enzyme acting on inositol 1,4,5-trisphosphate is found in both cytosolic and particulate fractions. nih.gov Furthermore, specific binding sites for inositol 1,3,4,5-tetrakisphosphate have been identified in various subcellular fractions of rat liver, including the plasma membrane, nuclei, and microsomes. uea.ac.uk
Chemical and Genetic Manipulations
Acute perturbations of the inositol phosphate signaling pathway, through either chemical or genetic means, are powerful strategies to investigate the immediate consequences of altering 1D-myo-inositol 3,4-bisphosphate(4-) levels.
Acute Chemical Manipulations: The use of small molecule inhibitors that can rapidly and reversibly block the activity of specific inositol phosphate kinases or phosphatases is a valuable tool. While highly specific inhibitors for every enzyme in the pathway are not yet available, some compounds have been identified. For example, lithium is a well-known inhibitor of inositol monophosphatase and has been shown to affect the dephosphorylation of 1D-myo-inositol 1,4-bisphosphate. nih.govmetabolomicsworkbench.org More recently, screening efforts have identified inhibitors of inositol 5-phosphatases, providing chemical tools to manipulate the levels of certain inositol phosphates. wikipedia.orgnih.gov
Genetic Manipulations: As mentioned in section 6.2, genetic techniques can be used to create cell lines or model organisms with altered expression of key enzymes. Inducible expression systems, where the expression of a gene can be turned on or off by the addition of a small molecule, allow for the acute genetic manipulation of inositol phosphate levels. This approach avoids potential developmental compensations that might occur in constitutive knockout models. The genetic deletion of inositol phosphate kinases in yeast has been shown to impact various cellular processes, including stress resistance and vacuolar morphogenesis. pnas.org
Synthesis of Inositol Phosphate Analogues for Receptor Studies
To study the interactions of 1D-myo-inositol 3,4-bisphosphate(4-) with its downstream effectors, or "receptors," chemists synthesize a variety of analogues. These modified molecules are invaluable tools for structure-activity relationship studies and for probing the binding pockets of receptor proteins.
The synthesis of inositol phosphate analogues can be challenging due to the complex stereochemistry of the inositol ring and the need for selective phosphorylation. However, various synthetic strategies have been developed to produce a range of modified inositol phosphates. acs.org These analogues may incorporate features such as:
Modified phosphate groups: Replacing a phosphate with a phosphorothioate (B77711) can render the molecule resistant to phosphatases. acs.org
Alterations to the inositol ring: Modifications to the hydroxyl groups can help to define the structural requirements for receptor binding.
These synthetic analogues are then used in binding assays, often in competition with a radiolabeled natural inositol phosphate, to determine the affinity of a receptor for different structural variants. mpg.de Such studies have been instrumental in understanding the recognition properties of inositol 1,4,5-trisphosphate receptor subtypes. mpg.de
Proteomics and Metabolomics Approaches to Identify Interactome and Flux
To gain a systems-level understanding of the role of 1D-myo-inositol 3,4-bisphosphate(4-), researchers are increasingly turning to proteomics and metabolomics.
Proteomics to Identify the Interactome: The "interactome" of an inositol phosphate refers to the complete set of proteins that it binds to within a cell. Identifying these binding partners is crucial for uncovering the downstream signaling pathways. A common proteomics approach involves affinity purification coupled with mass spectrometry. In this method, a modified version of the inositol phosphate, often biotinylated, is immobilized on beads and used as "bait" to capture binding proteins from a cell lysate. nih.govacs.org The captured proteins are then identified by mass spectrometry. This strategy has been successfully used to identify hundreds of binding partners for phosphoinositides, the membrane-anchored precursors of soluble inositol phosphates. nih.gov
Metabolomics to Measure Flux: Metabolomics aims to quantify the complete set of small-molecule metabolites in a biological sample. In the context of inositol phosphate research, metabolomic approaches are used to measure the steady-state levels of various inositol phosphate isomers and to determine the flux through the metabolic pathways. nih.govuea.ac.uk Advanced analytical techniques such as HPLC coupled with mass spectrometry or metal-dye detection are employed for the sensitive and specific quantification of inositol phosphates. nih.gov Isotope labeling studies, where cells are fed with stable isotope-labeled precursors like ¹⁸O-water, allow for the dynamic measurement of metabolic flux through the inositol phosphate network.
Table 2: High-Throughput Approaches in Inositol Phosphate Research
| Approach | Methodology | Information Gained |
| Proteomics | Affinity purification-mass spectrometry (AP-MS) using inositol phosphate analogues as bait. | Identification of direct and indirect protein binding partners (the interactome). |
| Metabolomics | HPLC-MS, GC-MS, or metal-dye detection to quantify inositol phosphate isomers. | Steady-state levels of different inositol phosphates. |
| Fluxomics | Isotope labeling (e.g., with ¹⁸O-water or ¹³C-glucose) followed by mass spectrometry. | Rates of synthesis and degradation (flux) through the inositol phosphate metabolic network. |
Comparative Aspects of Inositol Phosphate Signaling
Differences and Similarities in Plant vs. Animal Systems
Inositol (B14025) phosphate (B84403) (InsP) signaling is a fundamental process in both plants and animals, crucial for adapting to environmental changes. nih.gov However, the pathways for synthesizing these molecules, including the more complex inositol pyrophosphates (PP-InsPs), show both similarities and notable distinctions. nih.govnih.gov
Similarities: Both plant and animal systems utilize the canonical pathway where phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (InsP3), a key second messenger. nih.govoup.com This InsP3 can then be further phosphorylated by a series of conserved kinases to create higher inositol phosphates like inositol hexakisphosphate (InsP6). mdpi.com Enzymes such as Inositol Polyphosphate Multikinases (IPMK) and Inositol Pentakisphosphate 2-Kinase (IPK1) are found in both kingdoms and are responsible for the sequential phosphorylation of InsP3. mdpi.com Furthermore, the involvement of InsPs in regulating fundamental cellular processes like nutrient sensing is a recurring theme in the biology of both plants and animals. nih.gov
Differences: A primary distinction lies in the functional emphasis of certain InsP molecules. In animals, InsP3 is a well-established second messenger that triggers calcium release from internal stores. nih.gov While plants also utilize this system, the downstream signaling from InsP3 and the roles of other InsPs can differ significantly. For instance, plants utilize InsP6, also known as phytic acid, as a major phosphorus storage compound in seeds, a role not seen in animals. nih.govwikipedia.org
The enzymatic machinery for InsP synthesis also shows significant divergence. Animal (metazoan) genomes exhibit a substantial amplification of the Inositol Polyphosphate Kinase (IPK) family of enzymes, which has diversified into sub-types with specific functions, such as IP6K and IP3-3K. nih.govresearchgate.net In contrast, plant (archaeplastida) genomes show a considerable increase in the number of Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK) members. nih.govresearchgate.net This suggests that plants may have evolved distinct enzymatic pathways to generate their complex array of inositol phosphates. Some plant ITPKs can even synthesize inositol pyrophosphates (e.g., InsP7), a function carried out by the IP6K enzymes that are notably absent in the plant lineage. nih.gov
Another key difference is the regulation of phosphate (Pi) homeostasis. In plants, InsP8 binds to SPX domain proteins, which in turn regulate transcription factors to control the phosphate starvation response (PSR). nih.govmdpi.com While a similar system involving InsP8 and a protein (XPR1) exists in humans for phosphate export, the specific protein interactions and regulatory mechanisms differ from those observed in plants. nih.gov
| Feature | Animal Systems (Metazoa) | Plant Systems (Archaeplastida) |
| Primary InsP3 Role | Second messenger for Ca2+ release. nih.gov | Second messenger, but also a precursor for other key molecules. oup.com |
| InsP6 (Phytic Acid) Role | Signaling molecule. | Major phosphorus storage in seeds and signaling molecule. wikipedia.orgoup.com |
| Key Kinase Amplification | Amplification of the IPK family (e.g., IPMK, IP6K, IP3-3K). researchgate.net | Amplification of the ITPK family. researchgate.net |
| Pyrophosphate Synthesis | Primarily via IP6K enzymes. pnas.org | Via VIP/VIH enzymes and some promiscuous ITPK enzymes. nih.govoup.com |
| Phosphate Sensing | InsP8 regulates the phosphate exporter XPR1. nih.gov | InsP8 binds to SPX domains to regulate the phosphate starvation response. nih.govmdpi.com |
Evolutionary Conservation and Divergence of Inositol Phosphate Pathways
The core machinery for synthesizing inositol phosphates is ancient, with four main classes of inositol kinases—IPK, ITPK, IPPK, and PPIP5K—being identified across the eukaryotic landscape. nih.govresearchgate.net The presence of ITPK enzymes in Archaea suggests that eukaryotes built upon a pre-existing, sophisticated signaling network. nih.gov The fundamental role of these enzymes in producing a vast array of signaling molecules from the simple inositol ring highlights a highly malleable system that has been shaped by evolution. nih.gov
Conservation: The enzymes responsible for the initial steps of myo-inositol synthesis from glucose-6-phosphate are evolutionarily conserved. wikipedia.org The pathway initiated by phospholipase C (PLC) to produce InsP3 is a universally conserved starting point for the generation of more complex inositol phosphates in eukaryotes. nih.gov The kinases that further phosphorylate InsP3 are also conserved, though their evolutionary paths have diverged. nih.gov The function of inositol pyrophosphates in sensing cellular phosphate levels appears to be a deeply conserved role, observed in fungi, plants, and animals. plos.org
Divergence: The most striking evolutionary divergence is the differential expansion of kinase families between plants and animals. nih.govresearchgate.net The animal lineage invested in diversifying the IPK family. This led to the evolution of specialized enzymes like IP3-3K, which arose later in conjunction with the sophisticated InsP3-driven calcium signaling characteristic of metazoans. nih.gov
Conversely, the plant lineage saw a significant amplification of ITPK-type kinases. nih.gov This expansion suggests a convergent functional adaptation, where plant ITPKs evolved to perform some of the roles that IPK family members handle in animals, including the synthesis of inositol pyrophosphates. nih.gov Green algae and land plants appear to exclusively contain the VIP family of enzymes for producing certain pyrophosphorylated inositols, whereas fungi and animals possess both VIP and IP6K/KCS1 families. oup.com
The enzymes that break down inositol phosphates (phosphatases) also show evolutionary complexity. Inositol monophosphatase (IMPase), which catalyzes the final step in de novo myo-inositol synthesis, is found across life. wikipedia.orgusda.gov However, the regulation of specific phosphorylated forms involves various families of phosphatases, including 3-, 4-, and 5-phosphatases, which control the levels of key signaling molecules. nih.gov The specific roles and regulation of these phosphatases have adapted to the unique physiological demands of different organisms, contributing to the divergence of the signaling pathways.
This evolutionary tug-of-war between conservation and divergence has allowed the inositol phosphate network to be tailored to the specific needs of different eukaryotic lineages, from the stress and nutrient responses in plants to the complex developmental and physiological processes in animals.
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of 1D-myo-inositol 3,4-bisphosphate(4-) Effector Proteins
A complete understanding of Ins(3,4)P2's cellular functions is contingent on identifying all of its binding partners, or effector proteins. While a number of effectors have been characterized, the full interactome remains to be elucidated. Many known effectors contain a pleckstrin homology (PH) domain, which facilitates their recruitment to membranes enriched with Ins(3,4)P2. nih.govnih.gov
Recent advances in affinity-proteomics strategies have begun to paint a more comprehensive picture. For instance, a global screen in human platelets identified not only well-established Ins(3,4)P2-binding proteins but also a host of potentially novel effectors. nih.gov These findings underscore the diverse functional roles of the Ins(3,4)P2 interactome, which includes proteins involved in protein trafficking and cytoskeletal mobilization. nih.gov
Future research will need to systematically validate these potential new effectors and characterize their functional significance in the context of Ins(3,4)P2 signaling. This will involve a combination of biochemical binding assays, cellular localization studies, and functional knockdown or knockout experiments.
Table 1: Known and Potential Effector Proteins of 1D-myo-inositol 3,4-bisphosphate(4-)
| Effector Protein | Domain | Known/Potential Function | Reference |
| Akt/PKB | PH Domain | Cell survival, proliferation, metabolism | nih.gov |
| DAPP1 | PH Domain | B-cell signaling | nih.gov |
| TAPP1/TAPP2 | Tandem PH Domains | B-cell activation, insulin (B600854) sensitivity | nih.gov |
| Lamellipodin (RAPH1) | PH Domain | Cytoskeletal rearrangements, cell migration | nih.govwikipedia.org |
| SNX9 | PX-BAR Domain | Clathrin-mediated endocytosis, vesicle trafficking | wikipedia.orgresearchgate.netresearchgate.netnih.gov |
| PLEKHA1/PLEKHA2 | PH Domain | PtdIns(3,4)P2 binding | nih.gov |
| MTMR5 | PH Domain | Potential novel effector | nih.gov |
| PNKD | --- | Potential novel effector | nih.gov |
| RASA3 | --- | Potential novel effector | nih.gov |
| GAB3 | --- | Potential novel effector | nih.gov |
| SGK3 | PX Domain | Alternative effector in some cancers | frontiersin.org |
Understanding Precise Regulatory Networks and Cross-talk within Phosphoinositide Signaling
The cellular levels of Ins(3,4)P2 are tightly controlled by a complex interplay of kinases and phosphatases. Class I and II phosphoinositide 3-kinases (PI3Ks) synthesize Ins(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P). frontiersin.org Conversely, it is produced via the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) by SHIP phosphatases. wikipedia.org Furthermore, inositol (B14025) polyphosphate 4-phosphatases (INPP4A and INPP4B) selectively degrade Ins(3,4)P2. nih.gov
A significant area for future investigation lies in understanding how these regulatory enzymes are themselves controlled to produce specific pools of Ins(3,4)P2 in response to different stimuli. Moreover, the cross-talk between the Ins(3,4)P2 signaling axis and other branches of the phosphoinositide pathway, as well as other signaling networks, is not fully understood. For instance, the activation of phospholipase C (PLC) can lead to the downregulation of PI 3-kinase signaling, impacting the production of 3-phosphorylated phosphoinositides. nih.gov Pathogenic organisms have also evolved mechanisms to subvert host phosphoinositide metabolism, with some bacterial effectors capable of generating Ins(3,4)P2 independently of host PI3Ks. researchgate.net
Future studies should aim to map these intricate regulatory networks in greater detail, employing systems biology approaches to model the dynamic interactions between the various enzymes and their substrates.
Investigating Spatial and Temporal Microdomains of 1D-myo-inositol 3,4-bisphosphate(4-) Activity
Emerging evidence suggests that phosphoinositides are not uniformly distributed within cellular membranes but are instead organized into distinct microdomains. researchgate.net These localized pools of specific phosphoinositides are thought to create signaling hubs that facilitate the recruitment and activation of downstream effectors in a spatially and temporally controlled manner.
Ins(3,4)P2 has been shown to be enriched in specific subcellular locations, such as the apical membrane and recycling endosomes in polarized epithelial cells, where it plays a role in establishing and maintaining cell polarity. researchgate.netresearchgate.net Its timed formation is also crucial for the maturation of late-stage clathrin-coated pits during endocytosis. nih.gov The spatiotemporal dynamics of inositol 1,4,5-trisphosphate (IP3), a related inositol phosphate (B84403), have been shown to underlie complex calcium signaling patterns, suggesting that similar dynamic changes in Ins(3,4)P2 concentration are fundamental to its signaling functions. nih.govdartmouth.edu
A key challenge for future research is to visualize and quantify the dynamics of Ins(3,4)P2 within these microdomains in living cells with high resolution. This will require the development of more sensitive and specific probes and advanced imaging techniques. Understanding how these microdomains are formed, maintained, and dissipated will be crucial for a complete picture of Ins(3,4)P2-mediated signaling.
Development of Novel Research Tools and Probes for Studying 1D-myo-inositol 3,4-bisphosphate(4-) Dynamics
Progress in understanding the cellular roles of Ins(3,4)P2 is intrinsically linked to the development of sophisticated research tools. The use of green fluorescent protein-tagged PH domains has been instrumental in monitoring the spatiotemporal dynamics of phosphoinositides in living cells. nih.gov However, the development of probes with higher affinity and specificity for Ins(3,4)P2 over other phosphoinositides remains a priority.
In addition to fluorescent probes, the development of novel chemical tools, such as specific inhibitors of the kinases and phosphatases that regulate Ins(3,4)P2 levels, is essential for dissecting its signaling pathways. nih.gov Furthermore, innovative techniques like pump-probe spectroscopy and advanced modal analysis are being adapted to study the dynamics of biological molecules and could potentially be applied to investigate the behavior of Ins(3,4)P2 and its associated proteins. mdpi.comfrontiersin.org
Future efforts should focus on creating a diverse toolbox for studying Ins(3,4)P2, including:
Genetically encoded biosensors: Probes with improved brightness, photostability, and specificity for visualizing Ins(3,4)P2 dynamics in real-time.
Chemical probes: Photoactivatable or caged versions of Ins(3,4)P2 to allow for its acute and localized release within cells.
Advanced analytical techniques: Methods like methylation-specific multiplex ligation-dependent probe amplification (MS-MLPA) could be adapted for studying the regulation of genes involved in inositol phosphate metabolism. mdpi.com
Table 2: Research Tools and Probes for Studying 1D-myo-inositol 3,4-bisphosphate(4-)
| Tool/Probe Type | Example/Application | Purpose | Reference |
| Affinity-Proteomics | Global screen for interactors in human platelets | Identification of novel effector proteins | nih.gov |
| Fluorescent Protein-Tagged Domains | GFP-tagged PH domain of PLCδ | Monitoring spatiotemporal dynamics of phosphoinositides | nih.govdartmouth.edu |
| Inhibitors | Analogues of D-myo-inositol 1,4,5-trisphosphate | Probing the function of PI 3-kinase | nih.gov |
| Homogeneous Time-Resolved Fluorescence (HTRF) Assays | IP-One assay for D-myo-inositol 1-phosphate | High-throughput screening of GPCR activation | researchgate.net |
| Quantitative Real-Time PCR (qRT-PCR) | Analysis of MIPS gene family expression | Studying the temporal and spatial regulation of inositol phosphate metabolism genes | ajol.info |
Q & A
Basic Research Questions
Q. What is the role of 1D-myo-inositol 3,4-biphosphate in cellular signaling pathways?
- Answer: This phosphoinositide acts as a secondary messenger, primarily binding to pleckstrin homology (PH) domains in proteins such as centaurin alpha-1 (CENTA1), which facilitates phosphoinositide transport . It also regulates NADPH oxidase activity by interacting with the PX domain of p47phox, enabling assembly of the oxidase complex in immune cells . Methodologically, its role can be studied using lipid overlay assays or PH/PX domain fusion proteins in pull-down experiments.
Q. What are standard methods for synthesizing 1D-myo-inositol 3,4-biphosphate derivatives?
- Answer: Regioselective phosphorylation of protected inositol precursors is key. For example, 3,4-free myo-inositol derivatives can be phosphorylated using bis(benzyloxy)phosphoramidites, followed by deprotection . Enantiomeric purity is achieved via chiral chromatography or enzymatic resolution, as demonstrated in the synthesis of phosphatidyl-myo-inositol bisphosphates .
Q. How is 1D-myo-inositol 3,4-biphosphate metabolically regulated in cells?
- Answer: Its levels are controlled by phosphatases such as SHIP (Src homology 2 domain-containing inositol phosphatase), which hydrolyzes PI(3,4,5)P3 to PI(3,4)P2 . Metabolic tracing using radiolabeled precursors (e.g., ³²P-ATP) combined with HPLC separation is a validated method for quantifying turnover rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
